2-(Oxazol-4-yl)aniline
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Overview
Description
2-(Oxazol-4-yl)aniline is a heterocyclic compound featuring an oxazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Van Leusen oxazole synthesis, which uses TosMIC and various aldehydes in ionic liquids . This method allows for high yields and the reuse of ionic liquids, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and aniline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted oxazoles, reduced aniline derivatives, and various functionalized oxazole-aniline compounds .
Scientific Research Applications
2-(Oxazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Explored for its role in drug discovery, particularly in developing new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Oxazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. Molecular docking studies have shown that oxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
- 2-(1,3-Oxazol-2-yl)aniline
- 2-(1,3,4-Oxadiazol-2-yl)aniline
- 2-(Benzo[d]oxazol-2-yl)aniline
Comparison: 2-(Oxazol-4-yl)aniline is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to 2-(1,3-Oxazol-2-yl)aniline, it may exhibit different binding affinities and selectivities for molecular targets. The presence of the oxazole ring distinguishes it from other heterocyclic compounds like oxadiazoles and benzoxazoles, which have different electronic and steric properties .
Properties
IUPAC Name |
2-(1,3-oxazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACVPNWDHCBOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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